molecular formula C21H27N3O4S B2555137 1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone CAS No. 860611-30-9

1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone

Cat. No.: B2555137
CAS No.: 860611-30-9
M. Wt: 417.52
InChI Key: QHFVMTHXTGDEDD-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-pentylcyclohexyl group at the 5-position and a sulfanyl-linked ethanone moiety bearing a 3-nitrophenyl group. This structure combines electron-withdrawing (nitro group) and lipophilic (pentylcyclohexyl) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

1-(3-nitrophenyl)-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-2-3-4-6-15-9-11-16(12-10-15)20-22-23-21(28-20)29-14-19(25)17-7-5-8-18(13-17)24(26)27/h5,7-8,13,15-16H,2-4,6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFVMTHXTGDEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a complex organic compound with potential biological activities. Its structure includes a nitrophenyl group and an oxadiazole moiety, which are known to exhibit various pharmacological effects. This article focuses on the biological activity of this compound, particularly its anticancer properties and mechanism of action.

Chemical Structure

The molecular formula of this compound is C21H27N3O4SC_{21}H_{27}N_3O_4S. The compound features a nitrophenyl group attached to an ethanone core and a sulfanyl-linked oxadiazole derivative.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
HepG222.8Induction of apoptosis via caspase activation
MCF-729.7Cell cycle arrest at G0/G1 phase
THLE-2>50Low cytotoxicity against normal cells

The compound exhibited significant cytotoxicity against HepG2 and MCF-7 cancer cell lines while showing low toxicity towards normal liver epithelial cells (THLE-2) .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to increase the levels of caspase-3, a critical enzyme in the apoptotic pathway. In HepG2 cells, a significant increase in caspase activity was observed (5.61-fold compared to control) .
  • Cell Cycle Arrest : In MCF-7 cells, the compound caused cell cycle arrest predominantly at the G0/G1 phase, preventing further progression and proliferation of cancer cells .
  • VEGFR Inhibition : Similar compounds in the oxadiazole series have demonstrated inhibitory effects on VEGFR (Vascular Endothelial Growth Factor Receptor), suggesting that this compound may also act through angiogenesis inhibition .

Case Studies

A study conducted on various oxadiazole derivatives highlighted the promising anticancer activity of compounds similar to this compound. The results indicated that modifications to the oxadiazole ring can enhance biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Scientific Research Applications

Biological Applications

1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone has shown promise in various biological applications:

  • Medicinal Chemistry : The compound's structure suggests potential as a pharmaceutical agent. Its oxadiazole ring may enhance biological activity through interactions with enzymes or receptors. For instance, compounds with similar structures have been investigated for their anti-inflammatory properties and potential as inhibitors of specific enzymes like 5-lipoxygenase (5-LOX) .

Material Science Applications

In addition to medicinal applications, this compound may also find utility in material science due to its unique chemical properties:

  • Organic Electronics : The presence of the oxadiazole moiety can contribute to the electronic properties of materials used in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.

Case Studies and Research Findings

Research on compounds similar to this compound has yielded significant findings:

StudyFocusFindings
Synthesis & CharacterizationConfirmed the structure using NMR and MS; explored anti-inflammatory potential through in silico docking studies.
Biological ActivityInvestigated compounds with similar structures for their inhibitory effects on enzymes related to inflammatory processes.

Comparison with Similar Compounds

Positional Isomerism: 3-Nitrophenyl vs. 4-Nitrophenyl

Compounds with nitrophenyl groups exhibit distinct electronic behaviors depending on substituent positions. For instance, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol () has a para-nitro group, which imposes strong electron-withdrawing effects, enhancing electrophilicity.

Heteroaromatic vs. Aliphatic Substituents

  • Benzimidazole Derivatives : Compounds like 1-(1H-benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one () replace the nitrophenyl group with a benzimidazole moiety. This substitution introduces hydrogen-bonding capabilities, contributing to anti-inflammatory activity (63.35% inhibition vs. carrageenan-induced edema) .
  • Pyridyl and Chlorophenyl Groups: 1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone () and 1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone () highlight how halogenation (Cl) or heterocyclic (furyl) groups modulate lipophilicity and steric bulk, affecting antimicrobial or anticancer profiles .

Variations in the 1,3,4-Oxadiazole Core

Aliphatic vs. Aromatic Substituents at the 5-Position

  • 4-Pentylcyclohexyl Group : The target compound’s 4-pentylcyclohexyl substituent is a bulky aliphatic group, likely enhancing lipid solubility and membrane permeability compared to aromatic analogs. This feature is critical for central nervous system (CNS) penetration or targeting lipid-rich environments .
  • Aryl Groups: Compounds such as 2-{[5-(4-ethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone () and 3-(2,4-difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one () utilize aryl substituents (e.g., ethoxybenzyl, methylphenyl) to balance hydrophobicity and π-π stacking interactions, often improving binding affinity in enzyme inhibition (e.g., tankyrase inhibitors with docking scores of 9.3) .

Antimicrobial Activity

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone () demonstrates significant antimicrobial activity (MIC: 30.2–43.2 μg/cm³), attributed to the pyridylamino group’s ability to disrupt microbial membranes or enzymes . The target compound’s nitro group may confer similar activity via nitroreductase activation, though this requires experimental validation.

Anti-Inflammatory and Anticancer Potential

  • Anti-Inflammatory : Benzimidazole-oxadiazole hybrids () achieve ~63% inhibition of inflammation, comparable to diclofenac (68.94%), suggesting that aromatic-heterocyclic hybrids are promising scaffolds .
  • Anticancer : 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives () show anticancer activity, likely through interference with DNA replication or kinase inhibition . The target compound’s pentylcyclohexyl group may enhance tumor targeting via improved pharmacokinetics.

Preparation Methods

Cyclocondensation of Hydrazides with Carbon Disulfide

A widely used method for 1,3,4-oxadiazole synthesis involves cyclocondensation of acyl hydrazides with carbon disulfide (CS₂) in basic media. For the target oxadiazole-thiol:

  • Synthesis of 4-Pentylcyclohexanecarbohydrazide :

    • React 4-pentylcyclohexanecarbonyl chloride with hydrazine hydrate in ethanol.
    • Yield: ~85% (reflux, 6 h).
  • Cyclization with CS₂ :

    • Treat the hydrazide with CS₂ in the presence of potassium hydroxide (KOH) and ethanol under reflux.
    • Reaction time: 8–12 h.
    • Mechanism: Nucleophilic attack of hydrazide on CS₂, followed by cyclodehydration.
    • Product: 5-(4-pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol (Yield: 70–75%).

Table 1: Optimization of Oxadiazole-Thiol Synthesis

Parameter Condition Yield (%)
Base KOH 75
Solvent Ethanol 70
Temperature (°C) 80 (reflux) 72
Reaction Time (h) 10 68

Alternative Route: Iodine-Mediated Oxidative Cyclization

Recent advances employ molecular iodine (I₂) as a mild oxidant for converting aryl hydrazones to 1,3,4-oxadiazoles:

  • Prepare the hydrazone derivative of 4-pentylcyclohexanecarbohydrazide with an aldehyde.
  • Oxidize with I₂ (1.2 equiv) in 1,4-dioxane containing K₂CO₃ (2 equiv).
  • Reaction time: 4 h at 80°C.
  • Yield: 65–70%.

Synthesis of 1-(3-Nitrophenyl)-2-Bromoethanone

Friedel-Crafts Acylation of Nitrobenzene

  • Nitration of Acetophenone :

    • Treat acetophenone with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to yield 3-nitroacetophenone.
    • Yield: 60–65%.
  • Bromination at α-Position :

    • React 3-nitroacetophenone with bromine (Br₂) in acetic acid under UV light.
    • Mechanism: Radical bromination at the α-carbon.
    • Yield: 55–60%.

Table 2: Bromination Conditions and Outcomes

Parameter Condition Yield (%)
Bromine (equiv) 1.2 58
Solvent Acetic acid 55
Light Source UV (365 nm) 60
Temperature (°C) 25 57

Coupling of Oxadiazole-Thiol with Bromoethanone

Nucleophilic Substitution in Basic Media

  • Reaction Setup :

    • Combine 5-(4-pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol (1.0 equiv) with 1-(3-nitrophenyl)-2-bromoethanone (1.1 equiv) in dry tetrahydrofuran (THF).
    • Add triethylamine (TEA, 2.0 equiv) to deprotonate the thiol.
  • Reaction Conditions :

    • Stir at 50°C for 6 h under nitrogen atmosphere.
    • Monitor via TLC (eluent: hexane/ethyl acetate 7:3).
  • Workup :

    • Quench with ice-water, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
    • Purify by column chromatography (SiO₂, hexane/ethyl acetate 6:4).
    • Yield: 68–72%.

Mechanistic Insight :

  • Deprotonation of thiol generates a thiolate ion, which attacks the electrophilic α-carbon of the bromoethanone.
  • Bromide elimination forms the C-S bond.

Palladium-Catalyzed Cross-Coupling

An alternative method employs Pd(OAc)₂ and tri-tert-butylphosphonium tetrafluoroborate in toluene:

  • Combine oxadiazole-thiol (1.0 equiv), bromoethanone (1.05 equiv), Pd(OAc)₂ (2 mol%), and ligand (4 mol%).
  • Heat at 80°C for 12 h.
  • Yield: 75–80%.

Table 3: Comparison of Coupling Methods

Method Conditions Yield (%) Purity (%)
Nucleophilic THF, TEA, 50°C 72 95
Palladium-Catalyzed Toluene, Pd(OAc)₂ 80 98

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.45 (s, 1H, Ar-H), 8.32 (d, J = 8.4 Hz, 1H, Ar-H), 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 4.25 (s, 2H, SCH₂CO), 2.35–2.15 (m, 1H, cyclohexyl), 1.75–1.25 (m, 14H, cyclohexyl + pentyl).
  • IR (KBr) :

    • 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Challenges and Optimization Strategies

  • Nitro Group Stability : The 3-nitrophenyl group is susceptible to reduction under acidic or reductive conditions. Use mild reagents (e.g., TEA instead of NaH) to prevent side reactions.
  • Oxadiazole Ring Hydrolysis : Prolonged heating in aqueous media may open the oxadiazole ring. Anhydrous solvents (THF, toluene) are preferred.
  • Stereoselectivity : The 4-pentylcyclohexyl group may exist in axial/equatorial conformations. Column chromatography separates diastereomers.

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